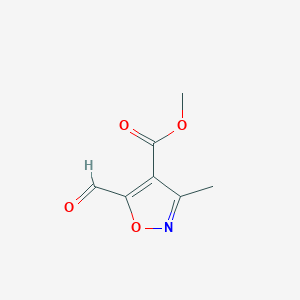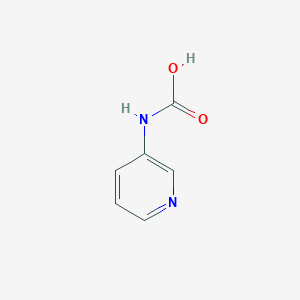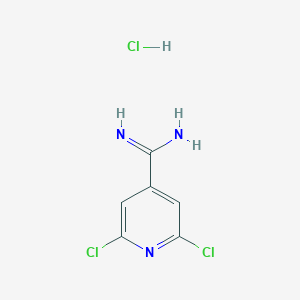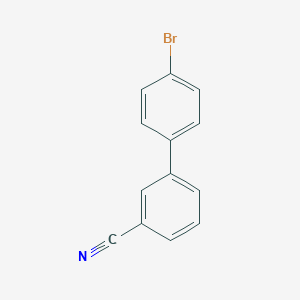![molecular formula C10H14O5 B067779 (S)-3-[bis(methoxycarbonyl)methyl]cyclopentanone CAS No. 160115-23-1](/img/structure/B67779.png)
(S)-3-[bis(methoxycarbonyl)methyl]cyclopentanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-3-[bis(methoxycarbonyl)methyl]cyclopentanone, also known as Meldrum's acid derivative, is a chemical compound used in various scientific research applications.
Mécanisme D'action
The mechanism of action of (S)-3-[bis(methoxycarbonyl)methyl]cyclopentanone is not fully understood. However, it is believed to act as a Michael acceptor, reacting with nucleophiles such as thiols and amines. The compound is also known to inhibit enzymes such as acetylcholinesterase and butyrylcholinesterase.
Effets Biochimiques Et Physiologiques
(S)-3-[bis(methoxycarbonyl)methyl]cyclopentanone has been shown to have various biochemical and physiological effects. It has been found to possess anti-inflammatory and antioxidant properties. The compound has also been shown to inhibit the growth of cancer cells and induce apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (S)-3-[bis(methoxycarbonyl)methyl]cyclopentanone in lab experiments include its high purity, ease of synthesis, and versatility. The compound can be easily modified to obtain derivatives with desired properties. However, the limitations of using the compound include its potential toxicity and limited solubility in aqueous solutions.
Orientations Futures
There are several future directions for the use of (S)-3-[bis(methoxycarbonyl)methyl]cyclopentanone in scientific research. One direction is the development of new derivatives with improved properties for drug discovery and material science applications. Another direction is the investigation of the compound's mechanism of action and its potential use in the treatment of various diseases, including cancer and neurodegenerative diseases.
Conclusion
(S)-3-[bis(methoxycarbonyl)methyl]cyclopentanone is a versatile compound used in various scientific research applications. Its ease of synthesis, versatility, and potential for drug discovery make it an important compound in the field of organic chemistry. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Applications De Recherche Scientifique
(S)-3-[bis(methoxycarbonyl)methyl]cyclopentanone is widely used in scientific research applications, including organic synthesis, medicinal chemistry, and material science. It is used as a building block for the synthesis of various compounds, including pharmaceuticals, agrochemicals, and natural products. The compound is also used in the preparation of polymers, resins, and coatings.
Propriétés
Numéro CAS |
160115-23-1 |
|---|---|
Nom du produit |
(S)-3-[bis(methoxycarbonyl)methyl]cyclopentanone |
Formule moléculaire |
C10H14O5 |
Poids moléculaire |
214.21 g/mol |
Nom IUPAC |
dimethyl 2-[(1S)-3-oxocyclopentyl]propanedioate |
InChI |
InChI=1S/C10H14O5/c1-14-9(12)8(10(13)15-2)6-3-4-7(11)5-6/h6,8H,3-5H2,1-2H3/t6-/m0/s1 |
Clé InChI |
GVJIHXMUUZHZDD-LURJTMIESA-N |
SMILES isomérique |
COC(=O)C([C@H]1CCC(=O)C1)C(=O)OC |
SMILES |
COC(=O)C(C1CCC(=O)C1)C(=O)OC |
SMILES canonique |
COC(=O)C(C1CCC(=O)C1)C(=O)OC |
Synonymes |
(S)-(-)-3-BIS(METHOXYCARBONYL)METHYL-1-CYCLOPENTANONE |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![6-hydrazino-1,3,4-trimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B67713.png)






![1-[3-(2,4-Dichlorophenyl)-5-methylisoxazol-4-yl]ethan-1-one](/img/structure/B67733.png)
![3H-Spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B67735.png)
![(2S)-3-hydroxy-2-[[2-[[(3R)-15-methyl-3-(13-methyltetradecanoyloxy)hexadecanoyl]amino]acetyl]amino]propanoic acid](/img/structure/B67736.png)